![molecular formula C12H18ClFN2O2S B2732018 4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride CAS No. 1353971-21-7](/img/structure/B2732018.png)
4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The InChI code for a similar compound, methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride, is1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
. This provides a detailed representation of the molecule’s structure. Chemical Reactions Analysis
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves reactions with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The products were confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Scientific Research Applications
- Targeted Kinase Inhibition : This compound has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers explore its efficacy against specific kinases implicated in diseases like cancer, inflammation, and neurodegenerative disorders .
- Anticancer Agents : The sulfonamide moiety in this compound suggests potential antitumor activity. Scientists study its effects on cancer cell lines and evaluate its selectivity and toxicity profiles. It may serve as a lead compound for developing novel anticancer drugs .
- Modulation of Neurotransmitter Systems : The piperidine ring in this compound hints at possible interactions with neurotransmitter receptors. Researchers investigate its effects on neurotransmission, receptor binding, and potential therapeutic applications in neurological disorders .
- Sodium Channel Blockade : The fluoro-substituted benzene ring may influence ion channel activity. Investigations focus on its ability to block sodium channels, which are critical for neuronal excitability. Insights gained from studying this compound could aid in designing new analgesics or antiepileptic drugs .
- Protein-Protein Interactions : Researchers explore whether this compound can disrupt protein-protein interactions. Understanding its binding affinity and mechanism of action could lead to the development of small molecules that modulate specific protein complexes .
- Functionalization of Polymers : The sulfonamide group can serve as a functional handle for polymer modification. Scientists investigate its use in creating smart materials, drug delivery carriers, or responsive surfaces .
- Chromatographic Applications : Researchers may employ this compound as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods. Its stability, retention time, and detectability are essential parameters for accurate quantification .
Medicinal Chemistry and Drug Development
Neuropharmacology
Ion Channel Research
Chemical Biology
Materials Science
Analytical Chemistry
Mechanism of Action
While the specific mechanism of action for “4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride” is not mentioned in the sources, it’s worth noting that similar compounds have been used in the pharmaceutical industry. For instance, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
4-fluoro-N-methyl-N-piperidin-3-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c1-15(11-3-2-8-14-9-11)18(16,17)12-6-4-10(13)5-7-12;/h4-7,11,14H,2-3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBMAYDNAWGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride |
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